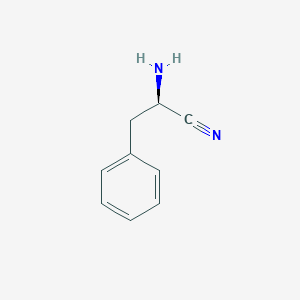

(2R)-2-Amino-3-phenylpropanenitrile

Descripción general

Descripción

(2R)-2-Amino-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H10N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Strecker Synthesis: One common method for preparing (2R)-2-Amino-3-phenylpropanenitrile is through the Strecker synthesis. This involves the reaction of an aldehyde (such as benzaldehyde) with ammonium chloride and potassium cyanide to form an aminonitrile.

Asymmetric Synthesis: Another method involves asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.

Industrial Production Methods: Industrial production often involves optimizing the Strecker synthesis for large-scale operations. This includes controlling reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2R)-2-Amino-3-phenylpropanenitrile can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylpropanenitriles.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(2R)-2-Amino-3-phenylpropanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to participate in stereoselective reactions essential for producing enantiomerically pure drugs. Research indicates that it is particularly relevant in the development of drugs targeting neurological conditions and other therapeutic areas .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research. Its interactions with enzyme active sites can modulate their activity, providing insights into metabolic pathways. For example, studies have shown that this compound can disrupt bacterial cell wall synthesis, demonstrating antimicrobial properties against various strains.

Chiral Catalysts

In the context of asymmetric synthesis, this compound is used to develop chiral catalysts that facilitate the production of other chiral compounds. This application is particularly significant in drug discovery and development, where chirality plays a critical role in pharmacodynamics .

The biological activity of this compound is largely attributed to its structural features:

- Nitrile Group : Participates in nucleophilic addition reactions.

- Amino Group : Facilitates hydrogen bonding with biological molecules.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties. Research has indicated that modifications to its structure can significantly affect its biological activity and selectivity against different targets.

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth in specific strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

Research exploring the compound's role in drug development highlighted its potential therapeutic effects on neurological disorders. The compound's ability to interact with specific receptors was studied, revealing promising results for future applications in treating conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism by which (2R)-2-Amino-3-phenylpropanenitrile exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The exact pathways can vary depending on the specific application and target.

Comparación Con Compuestos Similares

(2S)-2-Amino-3-phenylpropanenitrile: The enantiomer of (2R)-2-Amino-3-phenylpropanenitrile.

Phenylalanine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness:

Chirality: The (2R) configuration gives it unique properties compared to its (2S) enantiomer.

Reactivity: Its specific functional groups make it versatile in various chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2R)-2-Amino-3-phenylpropanenitrile, also known as 2-amino-3-phenylpropanenitrile, is an organic compound with significant biological activity. This compound features a nitrile group and an amino group, which contribute to its diverse interactions within biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHN

- Molecular Weight : 162.19 g/mol

- CAS Number : 4355-46-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group facilitates hydrogen bonding with biological molecules. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth in certain strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that the compound induced apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit specific signaling pathways associated with cancer cell proliferation and survival has been noted, making it a candidate for further development in cancer therapy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Efficacy | To assess the antimicrobial properties against various pathogens | Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli |

| Anticancer Activity | To evaluate the effects on cancer cell lines | Induced apoptosis in breast cancer cells (MCF-7) and reduced cell viability in lung cancer cells (A549) |

Research Findings

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

- Investigation of Anticancer Properties : In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound, observing a dose-dependent increase in apoptotic markers after 24 hours .

- Mechanistic Insights : Further research indicated that the compound may exert its anticancer effects by modulating the expression of genes involved in apoptosis and cell cycle regulation, particularly through the downregulation of anti-apoptotic proteins like Bcl-2 .

Propiedades

IUPAC Name |

(2R)-2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159517-27-8 | |

| Record name | 2-Amino-3-phenylpropanenitrile, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159517278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27YS6CHS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.